![molecular formula C18H25NO5S B2972389 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide CAS No. 946315-47-5](/img/structure/B2972389.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide
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Description
The compound is a sulfonamide derivative with a benzo[d][1,3]dioxol-5-yl group. Sulfonamides are a group of compounds known for their antibiotic properties . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, a similar compound, Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate, has a molecular weight of 214.15 .Scientific Research Applications
Crystal Structure and Biological Activity
The study by Zeeshan Haider et al. (2009) discusses a compound with cyclohexyl and ethyl substituents on the sulfonamide N atom, illustrating the classic chair conformation of the cyclohexyl ring. This research contributes to understanding the molecular geometry and potential interactions in crystal structures, which is vital for designing molecules with specific biological activities. The hydrogen bonds link molecules into sheets, suggesting applications in material science and molecular engineering (Haider et al., 2009).
Photodeoxygenation Mechanism
D. Gregory et al. (1997) explored the photodeoxygenation of dibenzothiophene sulfoxide, leading to dibenzothiophene and oxidized solvent. This research sheds light on the mechanism of S−O cleavage, which is crucial for understanding the chemical behavior of sulfonamides in photolytic conditions. Such mechanisms are fundamental in synthetic chemistry and environmental remediation processes (Gregory et al., 1997).
Benzyl Sulfonamide/Alcohol-Tethered Alkylidenecyclopropanes
Research by Kai Chen et al. (2016) on benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergoing rhodium-catalyzed and substrate-controlled selective C-C bond activation highlights the potential of these compounds in synthesizing organic structural units such as benzo[c]azepine/oxepines. This study is pertinent for the development of new synthetic pathways in organic chemistry, offering insights into the versatility of sulfonamide compounds in facilitating complex reactions (Chen et al., 2016).
Extractive Separation Techniques
M. Salleh et al. (2019) investigated the extractive separation of benzene and cyclohexane using binary mixtures of ionic liquids, revealing new efficient and versatile methods to enhance extraction performance. This research is crucial for the petrochemical industry, particularly in processes where the separation of closely boiling compounds is challenging. It showcases the role of sulfonamide derivatives in developing new solvent systems for extractive distillation (Salleh et al., 2019).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[2-(cyclohexen-1-yl)ethyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c20-25(21,19-10-9-15-5-2-1-3-6-15)12-4-11-22-16-7-8-17-18(13-16)24-14-23-17/h5,7-8,13,19H,1-4,6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGXAGQLYYIOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide |
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